4-Bromo-2-fluoro-5-methylbenzyl Bromide
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Overview
Description
4-Bromo-2-fluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H7Br2F. It is a substituted benzyl bromide, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methylbenzyl bromide typically involves the bromination of 4-Bromo-2-fluoro-5-methylbenzyl alcohol. The reaction is carried out using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) as brominating agents. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert it into the corresponding benzyl fluoride or benzyl methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives like benzyl amines or benzyl ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include benzyl fluoride and benzyl methyl derivatives.
Scientific Research Applications
4-Bromo-2-fluoro-5-methylbenzyl bromide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-methylbenzyl bromide involves its reactivity as a benzyl bromide. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which stabilize the transition state and enhance the compound’s electrophilicity . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzyl bromide: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
5-Fluoro-2-methylbenzyl bromide: Similar but lacks the bromine atom at the 4-position, affecting its chemical behavior.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms, resulting in significantly different properties and uses.
Uniqueness
4-Bromo-2-fluoro-5-methylbenzyl bromide is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and scientific research .
Properties
Molecular Formula |
C8H7Br2F |
---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)-5-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 |
InChI Key |
HXTBCMRDEFFIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)CBr |
Origin of Product |
United States |
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